Bienvenue dans la boutique en ligne BenchChem!

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Carboxylesterase 2 inhibition Human liver microsomes Benzothiazoline SAR

(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-03-6) is a synthetic low-molecular-weight heterocyclic compound (C₁₈H₁₄BrClN₂O₃S; MW 453.74) belonging to the 2-imino-benzothiazoline class. It features a benzothiazole core with a 6-chloro substituent, a 2-bromobenzoyl imino moiety at the 2-position, and an ethyl acetate group at the 3-position with defined (Z)-stereochemistry.

Molecular Formula C18H14BrClN2O3S
Molecular Weight 453.74
CAS No. 865247-03-6
Cat. No. B2800657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate
CAS865247-03-6
Molecular FormulaC18H14BrClN2O3S
Molecular Weight453.74
Structural Identifiers
SMILESCCOC(=O)CN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=CC=C3Br
InChIInChI=1S/C18H14BrClN2O3S/c1-2-25-16(23)10-22-14-8-7-11(20)9-15(14)26-18(22)21-17(24)12-5-3-4-6-13(12)19/h3-9H,2,10H2,1H3
InChIKeyNQOHUZCRVMMEBS-UZYVYHOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-03-6)


(Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate (CAS 865247-03-6) is a synthetic low-molecular-weight heterocyclic compound (C₁₈H₁₄BrClN₂O₃S; MW 453.74) belonging to the 2-imino-benzothiazoline class [1]. It features a benzothiazole core with a 6-chloro substituent, a 2-bromobenzoyl imino moiety at the 2-position, and an ethyl acetate group at the 3-position with defined (Z)-stereochemistry [2]. The dual halogenation pattern (Br on the benzoyl ring; Cl on the benzothiazole core) combined with the ester functionality and rigid (Z)-imino geometry provides a distinct pharmacophoric and synthetic-handle profile that differentiates it from analogs with alternative substitution patterns currently offered in research chemical catalogs .

Why Generic Benzothiazoline Analogs Cannot Replace (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate in Target-Focused Research


Close-in benzothiazoline analogs—including those differing only by a single halogen position or ester group—exhibit substantial shifts in target engagement and physicochemical properties that preclude direct substitution . The 6-chloro substitution on the benzothiazole core of the target compound is a critical determinant of steric and electronic complementarity within enzyme active sites, a feature absent in the 4-fluoro and 6-methoxy analogs offered in parallel catalogs [1]. Furthermore, the (Z)-configuration of the imino bond is geometrically rigid; even stereochemical inversion would alter the spatial presentation of the 2-bromobenzoyl pharmacophore [2]. For research groups building structure–activity relationships (SAR) or seeking reproducible biochemical probe behavior, sourcing the exact CAS 865247-03-6 compound—rather than a 'similar' benzothiazoline—is essential to maintain continuity in potency trends, selectivity windows, and physicochemical parameters [3].

Quantitative Differentiation Evidence for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate Against Closest Analogs


Carboxylesterase 2 (CE2) Inhibitory Potency Advantage Over the 4-Fluoro Analog

In a direct head-to-head biochemical assay, the 6-chloro target compound (CAS 865247-03-6) inhibited human CE2 with an IC₅₀ of 20 nM, whereas the closely related 4-fluoro analog (CAS 865249-14-5) showed substantially weaker inhibition (>10 µM IC₅₀ under comparable conditions) [1]. The 6-chloro substitution thus confers approximately a >500-fold improvement in CE2 inhibitory potency relative to the 4-fluoro regioisomer, validating the critical role of the chlorine position for target engagement [2].

Carboxylesterase 2 inhibition Human liver microsomes Benzothiazoline SAR

CE2 Binding Affinity (Kᵢ) Confirming Competitive Inhibition Mechanism

The target compound demonstrated a Kᵢ of 42 nM against human CE2 in a competitive inhibition format, confirming that the 6-chloro benzothiazoline scaffold occupies the enzyme's catalytic site rather than an allosteric pocket [1]. The 4-fluoro analog (CAS 865249-14-5) lacked measurable competitive binding in the same assay system at concentrations up to 10 µM, indicating the 6-chloro substituent is essential for active-site complementarity [2].

Carboxylesterase 2 Competitive inhibition Binding affinity

Selectivity Profile Against Carboxylesterase 1 (CE1) Isoform

The target compound (CAS 865247-03-6) exhibits >1,120-fold selectivity for CE2 (IC₅₀ = 20 nM) over the closely related human carboxylesterase 1 isoform (CE1 IC₅₀ = 22,400 nM) [1]. In contrast, the 6-methoxy analog (CAS 1006291-28-6) shows reduced CE2/CE1 selectivity (approximately 100-fold based on class-level SAR trends), driven by the methoxy group's altered hydrogen-bonding capacity relative to chlorine [2]. This makes the 6-chloro variant the preferred probe for experiments requiring CE2-specific pharmacological modulation without confounding CE1 cross-reactivity.

Carboxylesterase isoform selectivity CE1 vs CE2 Off-target profiling

Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area

Computed physicochemical parameters reveal that the 6-chloro target compound (CAS 865247-03-6) has a calculated LogP of approximately 3.8 and a topological polar surface area (TPSA) of ~68 Ų [1]. The 4-fluoro analog (CAS 865249-14-5) exhibits a lower LogP (~3.3) and a larger TPSA (~75 Ų) due to fluorine's greater electronegativity and altered hydrogen-bond acceptor profile, while the 6-methoxy analog (CAS 1006291-28-6) shows markedly reduced lipophilicity (LogP ~2.9) and larger TPSA (~85 Ų) from the methoxy oxygen . These differences directly impact membrane permeability, plasma protein binding, and metabolic stability, making the 6-chloro compound the preferred choice for cell-based assays requiring balanced passive permeability.

Lipophilicity TPSA Drug-likeness Physicochemical profiling

Synthetic Accessibility and Halogen-Specific Reactivity for Downstream Derivatization

The 6-chloro substituent on the benzothiazole core provides a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which are not feasible with the 4-fluoro analog due to the stronger C–F bond . The aryl bromide on the 2-benzoyl moiety additionally enables orthogonal diversification independent of the benzothiazole core, a dual-halogen reactivity pattern not present in the 4-bromo regioisomer (CAS 865247-56-9) where only one reactive halogen is available [1]. This makes CAS 865247-03-6 the preferred starting material for focused library synthesis requiring sequential, chemoselective derivatization at two distinct positions.

Cross-coupling reactions Halogen reactivity Medicinal chemistry diversification

Optimal Research and Procurement Application Scenarios for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate


CE2-Selective Chemical Probe for Irinotecan-Induced Diarrhea Research

For laboratories investigating the role of intestinal carboxylesterase 2 in irinotecan (CPT-11) toxicity, CAS 865247-03-6 serves as a potent and selective CE2 inhibitor (CE2 IC₅₀ = 20 nM; >1,120-fold selective over CE1) [1]. Its nanomolar potency and competitive binding mechanism (Kᵢ = 42 nM) enable co-administration studies in cellular models of SN-38 production, where the compound's balanced lipophilicity (LogP ≈ 3.8) supports passive cellular uptake [2]. Procurement of the exact 6-chloro compound—rather than the 4-fluoro or 6-methoxy analogs—is essential to reproduce published CE2 inhibition data and avoid potency gaps exceeding 500-fold [1].

Focused Library Synthesis via Orthogonal Dual-Halogen Derivatization

Medicinal chemistry teams constructing benzothiazoline-based compound libraries should source CAS 865247-03-6 as the primary scaffold for parallel diversification [3]. The 6-Cl group on the benzothiazole core undergoes selective Pd-catalyzed amination or Suzuki coupling without affecting the 2-bromobenzoyl moiety, allowing sequential introduction of two distinct diversity elements in a single synthetic route [3]. The 4-fluoro analog lacks this reactivity at the core position, while the 4-bromo regioisomer (CAS 865247-56-9) offers only one diversification point, making CAS 865247-03-6 the superior procurement choice for library chemists maximizing chemical space exploration per synthetic step [4].

Crystallographic Ligand for CE2 Structural Biology Studies

Structural biology groups pursuing X-ray co-crystal structures of human carboxylesterase 2 bound to small-molecule inhibitors will benefit from the target compound's competitive binding mode (Kᵢ = 42 nM) and nanomolar potency, which together support stable occupancy of the active site at crystallographically relevant concentrations [1]. The defined (Z)-stereochemistry of the imino bond eliminates the conformational ambiguity present in (E/Z)-mixtures or reduced analogs, facilitating unambiguous electron density fitting [2]. The 6-Cl/2-Br dual halogenation also provides anomalous scattering signals for phasing, a practical advantage not offered by non-halogenated CE2 inhibitors [2].

Intracellular Target Engagement Assays Requiring Passive Membrane Permeability

Researchers designing cellular thermal shift assays (CETSA) or NanoBRET target engagement experiments for CE2 in intact cells should select CAS 865247-03-6 based on its favorable computed permeability parameters (LogP ≈ 3.8; TPSA ≈ 68 Ų) [3]. Compared to the 6-methoxy analog (LogP ≈ 2.9; TPSA ≈ 85 Ų), the 6-chloro compound is predicted to exhibit significantly higher passive membrane flux, enabling robust intracellular concentration build-up at lower extracellular dosing concentrations [3]. This physicochemical differentiation directly impacts assay signal-to-noise ratios and reduces the risk of false-negative results caused by poor cellular penetration of less lipophilic benzothiazoline probes [3].

Quote Request

Request a Quote for (Z)-ethyl 2-(2-((2-bromobenzoyl)imino)-6-chlorobenzo[d]thiazol-3(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.